Cecropin A
CAS No.: 80451-04-3
Cat. No.: VC21543701
Molecular Formula: C184H313N53O46
Molecular Weight: 4004 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80451-04-3 |
---|---|
Molecular Formula | C184H313N53O46 |
Molecular Weight | 4004 g/mol |
IUPAC Name | (4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C184H313N53O46/c1-27-98(16)145(182(282)235-149(102(20)31-5)181(281)218-115(59-39-46-76-187)159(259)206-103(21)152(252)205-92-138(246)237-82-52-65-130(237)173(273)208-106(24)154(254)228-143(96(12)13)176(276)209-107(25)155(255)229-144(97(14)15)177(277)231-142(95(10)11)175(275)204-89-135(243)211-121(66-70-131(193)239)160(260)207-105(23)156(256)236-150(108(26)238)183(283)221-123(68-72-133(195)241)168(268)232-146(99(17)28-2)178(278)210-104(22)153(253)213-114(151(197)251)58-38-45-75-186)227-137(245)91-202-158(258)129(87-140(249)250)226-163(263)120(64-51-81-200-184(198)199)219-179(279)148(101(19)30-4)234-172(272)128(86-134(196)242)225-164(264)122(67-71-132(194)240)212-136(244)90-203-174(274)141(94(8)9)230-166(266)118(62-42-49-79-190)215-165(265)124(69-73-139(247)248)220-180(280)147(100(18)29-3)233-167(267)119(63-43-50-80-191)214-161(261)116(60-40-47-77-188)216-170(270)126(84-109-53-33-32-34-54-109)224-169(269)125(83-93(6)7)223-162(262)117(61-41-48-78-189)217-171(271)127(222-157(257)112(192)56-37-44-74-185)85-110-88-201-113-57-36-35-55-111(110)113/h32-36,53-55,57,88,93-108,112,114-130,141-150,201,238H,27-31,37-52,56,58-87,89-92,185-192H2,1-26H3,(H2,193,239)(H2,194,240)(H2,195,241)(H2,196,242)(H2,197,251)(H,202,258)(H,203,274)(H,204,275)(H,205,252)(H,206,259)(H,207,260)(H,208,273)(H,209,276)(H,210,278)(H,211,243)(H,212,244)(H,213,253)(H,214,261)(H,215,265)(H,216,270)(H,217,271)(H,218,281)(H,219,279)(H,220,280)(H,221,283)(H,222,257)(H,223,262)(H,224,269)(H,225,264)(H,226,263)(H,227,245)(H,228,254)(H,229,255)(H,230,266)(H,231,277)(H,232,268)(H,233,267)(H,234,272)(H,235,282)(H,236,256)(H,247,248)(H,249,250)(H4,198,199,200)/t98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,112-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 |
Standard InChI Key | HCQPHKMLKXOJSR-IRCPFGJUSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Structural Characteristics of Cecropin A
The three-dimensional structure of Cecropin A is critical to understanding its function and mechanism of action. Nuclear Magnetic Resonance (NMR) studies have revealed that Cecropin A adopts a characteristic helix-hinge-helix conformation in membrane-mimicking environments, which is a common structural feature found in all cecropin family members .
Helical Arrangement
Cecropin A's structure consists of two distinct α-helical regions that are connected by a flexible hinge. The first helical region extends approximately from residues 5 to 21, while the second helical region spans from residues 24 to 37 . This distinctive structural arrangement is essential for the peptide's ability to interact with and disrupt bacterial membranes.
Amphipathic Nature
A defining characteristic of Cecropin A is its amphipathic nature, particularly evident in its N-terminal helix. The N-terminal helical region (residues 3 to 21) features a larger hydrophilic sector compared to its hydrophobic sector, creating a clear separation between the polar and nonpolar faces of the helix . In contrast, the C-terminal region (residues 25 to 35) is predominantly hydrophobic, with the hydrophobic sector significantly larger than the hydrophilic sector .
This amphipathicity is crucial for Cecropin A's antimicrobial function as it allows the hydrophilic sector to interact with the negatively charged head groups of bacterial membrane lipids, while the hydrophobic sector, including the aromatic residues Trp2 and Phe5, establishes close contact with the acyl chains of the hydrophobic lipids .
Key Structural Elements
Specific amino acid residues play critical roles in Cecropin A's interaction with bacterial membranes. Notably, Trp2 and Phe5 at the N-terminal helix are particularly important in attracting Cecropin A to negatively charged bacterial cell membranes . The peptide's structure also differs slightly from other cecropin-like peptides such as papiliocin. For instance, Cecropin A has Lys1 instead of Arg1 and Gln13 instead of Lys13 found in papiliocin, resulting in a slightly less positively charged N-terminal amphipathic α-helix .
Mechanism of Action
Cecropin A exerts its antimicrobial effects through direct interaction with bacterial cell membranes. The mechanism involves several steps, beginning with the initial attraction to bacterial cell surfaces and culminating in membrane disruption and cell death.
Membrane Targeting
The initial step in Cecropin A's mechanism of action involves selective targeting of bacterial cell membranes. The peptide's positive charge facilitates electrostatic attraction to the negatively charged bacterial cell surface . Tryptophan blue shift experiments have confirmed that Cecropin A interacts strongly with bacterial cell mimetic membranes, demonstrating its selectivity for bacterial cells over mammalian cells .
Membrane Disruption
Once Cecropin A associates with the bacterial membrane, it undergoes a conformational change that allows it to insert into the lipid bilayer. The peptide forms specific amphipathic alpha-helices which enable it to target nonpolar lipid cell membranes effectively . Upon membrane insertion, Cecropin A molecules aggregate to form ion-permeable channels within the bacterial membrane .
These channels disrupt the membrane's integrity, leading to cell depolarization, irreversible cytolysis, and ultimately cell death . The strong permeabilizing activities of Cecropin A have been demonstrated against both bacterial cell membranes and fungal membranes .
Selectivity Mechanism
An important aspect of Cecropin A's therapeutic potential is its selectivity for microbial cells over mammalian cells. This selectivity arises from differences in membrane composition between bacterial and mammalian cells. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids on their outer surface, which attracts the cationic Cecropin A molecules. In contrast, mammalian cell membranes predominantly display neutral phospholipids on their outer leaflet, with negatively charged phospholipids sequestered on the inner leaflet, thus reducing Cecropin A's affinity for mammalian cells.
Antimicrobial Properties
Cecropin A exhibits broad-spectrum antimicrobial activity against various pathogens, making it a promising candidate for addressing the growing challenge of antimicrobial resistance.
Activity Against Bacteria
Cecropin A demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria at micromolar concentrations . Particularly noteworthy is its efficacy against multidrug-resistant organisms, including Acinetobacter baumanii and Pseudomonas aeruginosa . These pathogens are of significant clinical concern due to their resistance to conventional antibiotics, highlighting the potential value of Cecropin A as an alternative therapeutic strategy.
Activity Against Fungi
Beyond its antibacterial properties, Cecropin A also shows considerable antifungal activity. Studies have demonstrated that Cecropin A has strong permeabilizing activities against fungal membranes, suggesting its potential application in treating fungal infections . This broad-spectrum activity against both bacteria and fungi positions Cecropin A as a versatile antimicrobial agent.
Comparative Antimicrobial Efficacy
When compared to other antimicrobial peptides in the cecropin family, such as papiliocin, Cecropin A shows slightly lower antibacterial activity. This difference has been attributed to the N-terminal amphipathic α-helix of Cecropin A being less positively charged than that of papiliocin, as Cecropin A has Lys1 instead of Arg1 and Gln13 instead of Lys13 . Despite this slight difference, Cecropin A remains a highly effective antimicrobial agent.
Anti-inflammatory Activities
Beyond its antimicrobial properties, Cecropin A demonstrates significant anti-inflammatory activities, which have been extensively studied in cellular and animal models.
Cellular Mechanisms
In lipopolysaccharide (LPS)-stimulated mouse macrophage-derived RAW264.7 cells, Cecropin A has been shown to suppress various inflammatory markers. It effectively reduces nitrite production and inhibits the release of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), macrophage inflammatory protein-1 (MIP-1), and macrophage inflammatory protein-2 (MIP-2) .
Signaling Pathway Inhibition
The anti-inflammatory effects of Cecropin A appear to be mediated through inhibition of key inflammatory signaling pathways. Specifically, Cecropin A inhibits intracellular cell signaling via the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways . This inhibition leads to the prevention of cyclooxygenase-2 (COX-2) expression in LPS-stimulated RAW264.7 cells, further contributing to its anti-inflammatory effects .
Comparison with Conventional Anti-inflammatory Agents
The anti-inflammatory profile of Cecropin A differentiates it from conventional anti-inflammatory agents. Unlike many current therapeutics that target specific inflammatory mediators, Cecropin A appears to modulate multiple inflammatory pathways simultaneously. This broad-spectrum anti-inflammatory activity, combined with its antimicrobial properties, suggests a unique therapeutic potential for conditions with both infectious and inflammatory components.
Antitumor Properties
In addition to its antimicrobial and anti-inflammatory activities, Cecropin A has demonstrated significant antitumor potential against various cancer cell types.
Cancer Cell Targeting
Cecropin A, like other members of the cecropin family, has shown specific tumoricidal activity against various cancer cell lines. Studies have demonstrated effectiveness against mammalian leukemia, lymphoma, colon carcinoma, small cell lung cancer, and gastric cancer cells . Additionally, cecropins have shown potent antitumor activity against bladder cancer cells .
Mechanism of Antitumor Activity
The antitumor activity of Cecropin A likely involves mechanisms similar to its antimicrobial action, primarily targeting cell membranes. Cancer cell membranes often display altered composition compared to normal cells, including increased exposure of negatively charged phospholipids on their outer leaflet. This alteration may enhance the binding and membrane-disrupting activities of Cecropin A against cancer cells, providing a basis for its selective toxicity toward malignant cells.
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